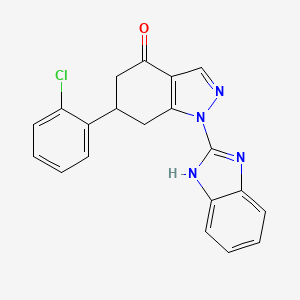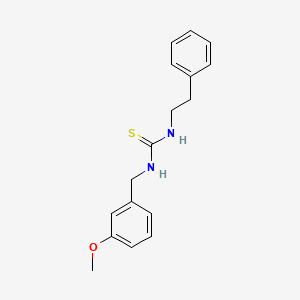![molecular formula C28H28N4O2 B10866626 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10866626.png)
9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. . The unique structure of this compound, which includes a morpholinopropyl group, a phenyl group, and a benzochromeno-pyrimidine core, contributes to its distinctive chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-component reactions (MCRs), which are efficient and versatile methods for constructing complex molecules. One common synthetic route involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction proceeds through a heterocyclocondensation process, forming the desired chromeno[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquid catalysts and environmentally benign solvents, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl or phenyl groups, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and as a building block for complex molecular architectures.
Mecanismo De Acción
The mechanism of action of 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyranopyrimidine derivatives: Structurally related to chromeno[2,3-d]pyrimidines, these compounds also possess significant biological activities.
Uniqueness
The uniqueness of 9-(3-Morpholinopropyl)-7-phenyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine lies in its specific substituents, such as the morpholinopropyl and phenyl groups, which contribute to its distinct chemical properties and enhanced biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H28N4O2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
14-(3-morpholin-4-ylpropyl)-11-phenyl-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine |
InChI |
InChI=1S/C28H28N4O2/c29-27-25-24(21-8-2-1-3-9-21)23-12-11-20-7-4-5-10-22(20)26(23)34-28(25)30-19-32(27)14-6-13-31-15-17-33-18-16-31/h1-5,7-12,19,24,29H,6,13-18H2 |
Clave InChI |
XHUKYKXWQLGFMV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C=NC3=C(C2=N)C(C4=C(O3)C5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B10866560.png)
![Ethyl 4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10866564.png)
![2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866569.png)
![1-{2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-3-phenylurea](/img/structure/B10866580.png)
![2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10866582.png)
![3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866598.png)
![1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10866601.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10866608.png)
![5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10866616.png)
![Methyl 6-(furan-2-ylcarbonyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10866621.png)
![ethyl 1-[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10866628.png)
![methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10866630.png)
